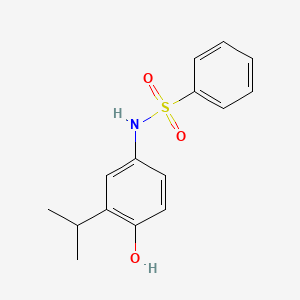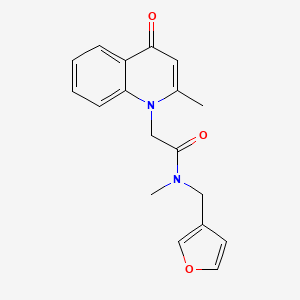![molecular formula C19H24N4O3 B5641493 7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5641493.png)
7-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,3,4-oxadiazole, such as the one , involves sophisticated chemical methodologies that leverage the peculiar structural features of the 1,3,4-oxadiazole ring. This ring, with its aromatic character and pyridine-like nitrogen atoms, allows for effective binding with different enzymes and receptors through numerous weak interactions, thus facilitating a broad range of bioactivities. Research in the development of 1,3,4-oxadiazole-based derivatives is a topic of significant interest due to their therapeutic potency across various ailments, underscoring their development value (Verma et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This configuration contributes to the molecule's stability and reactivity, enabling interactions with biomacromolecules via hydrogen bond interactions. Such structural attributes are crucial for the pharmacological activity of oxadiazole derivatives, highlighting the importance of molecular design in enhancing drug efficacy (Wang et al., 2022).
Chemical Reactions and Properties
Oxadiazole compounds undergo a variety of chemical reactions, reflecting their versatility and reactivity. The synthesis pathways often involve dehydrogenative cyclization, oxidative cyclization, and condensation reactions. These methods underscore the synthetic accessibility of oxadiazole derivatives and their analogs, facilitating the exploration of their extensive chemical properties. Such synthetic versatility supports the development of oxadiazole-based compounds for diverse applications, including chemosensors and metal-ion sensing (Sharma et al., 2022).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development and material science. The stability and photoluminescent quantum yield of oxadiazole compounds, in particular, make them attractive for use in organic electronics and fluorescent frameworks (Sharma et al., 2022).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including their reactivity with different chemical agents and potential for bioactivity, highlight their significance in drug development and other fields. The ability of oxadiazole compounds to act as bioisosteres for carboxylic acids, carboxamides, and esters opens up possibilities for creating novel therapeutics with enhanced efficacy and reduced toxicity. The exploration of oxadiazole derivatives continues to be a fertile ground for discovering new drugs and materials with diverse applications (Rana et al., 2020).
properties
IUPAC Name |
1-(2-oxa-9-azaspiro[4.5]decan-9-yl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-17(23-11-2-7-19(13-23)8-12-25-14-19)4-1-3-16-21-18(22-26-16)15-5-9-20-10-6-15/h5-6,9-10H,1-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCSFLOZZGIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)CCCC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2-oxa-7-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)

![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5641461.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B5641479.png)
![methyl 4-{[(5-amino-6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B5641481.png)

![(3aR*,9bR*)-2-[(3-ethylisoxazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5641499.png)

![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)